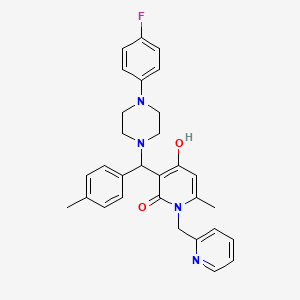

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS Number: 897735-38-5) is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32FN3O3 with a molecular weight of 465.6 g/mol. The compound features a piperazine moiety substituted with a 4-fluorophenyl group and a p-tolyl group, along with a pyridine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H32FN3O3 |

| Molecular Weight | 465.6 g/mol |

| CAS Number | 897735-38-5 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound involves the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux conditions. The product is then crystallized from dimethylformamide to yield colorless crystals with a melting point of approximately 251 °C .

Antitumor Activity

Research has indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine structures have shown promising activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

The proposed mechanism for the biological activity includes inhibition of key enzymes involved in cancer cell proliferation and survival. This compound's structure suggests potential interactions with human equilibrative nucleoside transporters (ENTs) , which play critical roles in nucleotide metabolism and are often exploited in cancer therapies .

Structure–Activity Relationship (SAR)

A study investigating the SAR of related compounds highlighted that modifications to the piperazine and pyridine rings significantly influence biological activity. For example, the introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins, which may improve therapeutic efficacy .

Case Studies

- Case Study on ENTs : A study explored the effects of piperazine derivatives on ENT activity. The results indicated that certain modifications led to increased selectivity for ENT2 over ENT1, suggesting that structural variations can enhance therapeutic targeting in cancer treatment .

- Cytotoxicity Testing : In vitro tests on synthesized derivatives demonstrated IC50 values indicating effective inhibition of cell growth across multiple cancer cell lines, supporting the potential for these compounds as anticancer agents .

Applications De Recherche Scientifique

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one". However, the search results do provide information on the chemical properties, related compounds, and some general applications of piperazine derivatives, which can be helpful.

Chemical Information

- Name: this compound

- Molecular Formula: C30H31FN4O2

- Molecular Weight: 498.6

- CAS Registry Number: 939244-25-4

- SMILES: Cc1ccc(C(c2c(O)cc(C)n(Cc3ccccn3)c2=O)N2CCN(c3ccc(F)cc3)CC2)cc1

Piperazine Derivatives: General Applications and Related Research

Piperazine is a structural motif found in numerous medicinal chemistry applications . Piperazine derivatives have a wide range of biological activities . Some relevant applications and research areas include:

- COX-2/5-LOX Inhibitors: Piperazine derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These compounds exhibit anti-inflammatory, analgesic, and anti-cancer activities .

- Anti-inflammatory Response: Certain piperazine derivatives have demonstrated significant anti-inflammatory responses by inhibiting PGE2, IL-6, and TNF-α, while increasing IL-10 concentrations .

- Analgesic Activity: Some derivatives have shown effective pain reduction comparable to standard analgesics like indomethacin .

- Anti-cancer Potential: Piperazine derivatives have shown potential against in vitro human cancer cell lines and in vivo cancer models .

- Drug Design: Piperazine derivatives are screened using databases like ChEMBL to design novel compounds with desired activities .

- Inhibition of Lysosomal Phospholipase A2: Cationic amphiphilic drugs containing piperazine can inhibit lysosomal phospholipase A2 (PLA2G15), which is relevant in the context of phospholipidosis .

- PD-1/PD-L1 Inhibitors: Piperazine-containing compounds are explored as inhibitors of the programmed cell death 1 (PD-1) pathway, which is a target in cancer immunotherapy .

- CDK4/6 selectivity: Piperazine-containing drugs can bind to the kinase-inactive conformation . The positively charged piperazine ring lies in the solvent-exposed region .

- Triazole derivatives: 1,2,4-triazole derivatives has a wide range of biological activities that suggest its potential therapeutic .

- antiemetic combinations: A combination of drugs that include a piperazine derivative has been proven effective against chemotherapy-induced nausea and vomiting .

Propriétés

IUPAC Name |

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-6-8-23(9-7-21)29(34-17-15-33(16-18-34)26-12-10-24(31)11-13-26)28-27(36)19-22(2)35(30(28)37)20-25-5-3-4-14-32-25/h3-14,19,29,36H,15-18,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYWOYFWXBWNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.